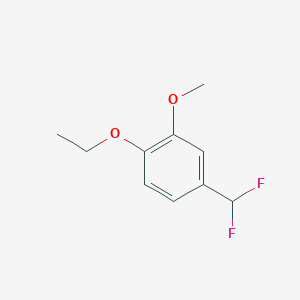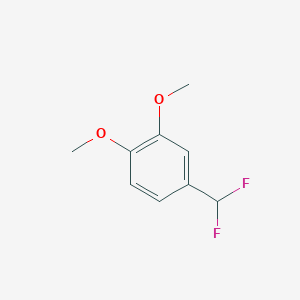
Methyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD31735612: is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD31735612 involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound’s unique structure.
Industrial Production Methods: Industrial production of MFCD31735612 typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality output. The preparation method is designed to be simple and suitable for large-scale production, ensuring good solubility and stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions: MFCD31735612 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and overall structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize MFCD31735612 under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents, such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
MFCD31735612 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Mecanismo De Acción
The mechanism of action of MFCD31735612 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .
Comparación Con Compuestos Similares
MFCD31735612 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include those used in similar chemical reactions or applications.
Uniqueness: MFCD31735612 stands out due to its specific structural features and the range of reactions it can undergo. .
Conclusion
MFCD31735612 is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it an important subject of research, contributing to advancements in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C11H9BrN2O2 |
|---|---|
Peso molecular |
281.10 g/mol |
Nombre IUPAC |
methyl 3-(5-bromopyridin-2-yl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)10-8(4-5-13-10)9-3-2-7(12)6-14-9/h2-6,13H,1H3 |
Clave InChI |
RTUJUFMIDVVSFK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CN1)C2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Chloromethoxy)methyl]-2,4-difluorobenzene](/img/structure/B13709916.png)









![2,2,4-Trifluorobenzo[d][1,3]dioxole](/img/structure/B13709996.png)


